![molecular formula C6H7Cl3N2 B1471016 (2,6-Dichloropyridin-4-yl)methanamine hydrochloride CAS No. 879660-72-7](/img/structure/B1471016.png)
(2,6-Dichloropyridin-4-yl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Catalysts for Selective Hydroxylation of Alkanes
A study by Sankaralingam and Palaniandavar (2014) discussed the use of non-heme diiron(III) complexes with tridentate 3N ligands as functional models for methane monooxygenases. These complexes, including derivatives with pyridyl donor atoms, were shown to catalyze the selective hydroxylation of alkanes, demonstrating significant total turnover numbers and alcohol selectivity. This research illustrates the potential of using metal complexes to mimic enzyme activities, providing insights into the development of catalytic systems for industrial applications (Sankaralingam & Palaniandavar, 2014).
Photocytotoxicity in Red Light
Iron(III) complexes bearing catecholate ligands have been synthesized and evaluated for their photocytotoxic properties by Basu et al. (2014). These complexes were capable of generating reactive oxygen species under red light (600-720 nm), leading to significant photocytotoxicity in various cancer cell lines through apoptosis. This study highlights the potential of iron(III) complexes in photodynamic therapy, offering a new avenue for cancer treatment (Basu et al., 2014).
Ligand Exchange and Spin State Equilibria in Aqueous Media
Draksharapu et al. (2012) explored the solution chemistry of Fe(II) complexes based on pentadentate ligands, including their ligand exchange behaviors and spin state equilibria in water. The complexes displayed ligand dissociation and a spin equilibrium between low- and high-spin states, depending on the pH. This research contributes to understanding the behavior of metal complexes in biological systems, potentially informing the design of metal-based drugs (Draksharapu et al., 2012).
Synthesis and Characterization of Schiff Bases
Pandey and Srivastava (2011) reported on the synthesis and anticonvulsant activity screening of novel Schiff bases derived from 3-aminomethyl pyridine. Their findings revealed that several compounds exhibited significant seizures protection, underscoring the potential of Schiff bases in developing new anticonvulsant agents. This study exemplifies the application of chemical synthesis in discovering new therapeutic agents (Pandey & Srivastava, 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as lysyl oxidase like 2 (loxl2) .
Mode of Action
It is suggested that it may act as a selective inhibitor for loxl2, an enzyme involved in the crosslinking of collagens and elastin in the extracellular matrix .
Pharmacokinetics
It is known that the compound can inhibit different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6) at concentrations higher than 30 μm . This suggests that the compound might have interactions with drug-metabolizing enzymes, potentially affecting its bioavailability.
Action Environment
The action of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen and moisture. Additionally, its solubility in water and DMSO indicates that the compound’s action could be influenced by the solvent used.
properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(3-9)2-6(8)10-5;/h1-2H,3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFAUMANCPYISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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